Lithium tri-tert-butoxyaluminohydride Lithium tri-tert-butoxyaluminohydride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13534118
InChI: InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1;
SMILES: [Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C
Molecular Formula: C12H28AlLiO3
Molecular Weight: 254.3 g/mol

Lithium tri-tert-butoxyaluminohydride

CAS No.:

Cat. No.: VC13534118

Molecular Formula: C12H28AlLiO3

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Lithium tri-tert-butoxyaluminohydride -

Specification

Molecular Formula C12H28AlLiO3
Molecular Weight 254.3 g/mol
IUPAC Name lithium;tris[(2-methylpropan-2-yl)oxy]alumanuide
Standard InChI InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1;
Standard InChI Key BYBIDFZFKATBFH-UHFFFAOYSA-N
SMILES [Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C
Canonical SMILES [Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C

Introduction

Chemical and Physical Properties

Lithium tri-tert-butoxyaluminum hydride exists as a white crystalline solid with a melting point of 319°C . Under vacuum, it sublimes at 280°C, a property exploited in purification processes. Its solubility profile reveals preferential dissolution in polar aprotic solvents:

SolventSolubility
TetrahydrofuranHighly soluble
DiglymeHighly soluble
Diethyl etherSlightly soluble
HydrocarbonsInsoluble

The compound’s stability is markedly dependent on moisture; it hydrolyzes slowly in humid air but remains intact under anhydrous conditions . Spectroscopic characterization (¹H NMR, δ in THF-d₈) shows a singlet at -0.85 ppm for the aluminum-bound hydride, with tert-butoxy groups appearing as a singlet at 1.15 ppm .

Synthesis and Production Methods

Classical Synthesis via Lithium Aluminum Hydride

The traditional route involves reacting LAH with tert-butanol in diethyl ether:

LiAlH4+3(CH3)3COHLiAlH[OC(CH3)3]3+3H2\text{LiAlH}_4 + 3\,(\text{CH}_3)_3\text{COH} \rightarrow \text{LiAlH}[OC(\text{CH}_3)_3]_3 + 3\,\text{H}_2 \uparrow

This exothermic reaction proceeds quantitatively at 0–5°C, yielding the product after vacuum distillation .

Cost-Effective Industrial Synthesis

A patented method (CN104725189A) reduces production costs by substituting metallic lithium with sodium and lithium chloride :

  • Lithium hydride synthesis:

    2Na+LiCl+H2LiH+2NaCl2\,\text{Na} + \text{LiCl} + \text{H}_2 \rightarrow \text{LiH} + 2\,\text{NaCl}
  • LAH formation:

    LiH+AlCl3Et2OLiAlH4+3LiCl\text{LiH} + \text{AlCl}_3 \xrightarrow{\text{Et}_2\text{O}} \text{LiAlH}_4 + 3\,\text{LiCl}
  • Final product synthesis: As in the classical method.
    This approach lowers raw material costs by 40% while maintaining ≥98% purity .

Reactivity and Mechanistic Insights

Reduction of Acid Chlorides to Aldehydes

The bulky tert-butoxy groups hinder over-reduction to alcohols, enabling selective aldehyde formation3 :

  • Nucleophilic attack: Hydride transfer to the electrophilic carbonyl carbon.

  • Chloride elimination: Departure of Cl⁻ yields an aldehyde-LiAl complex.

  • Protonolysis: Aqueous workup liberates the free aldehyde.

Example: Benzoyl chloride reduces to benzaldehyde in 92% yield at -20°C in THF .

Stereoselective Ketone Reduction

Cyclic ketones undergo preferential axial hydride attack due to steric shielding of equatorial positions by tert-butoxy groups. For example, 4-tert-butylcyclohexanone yields cis-4-tert-butylcyclohexanol with 8:1 diastereomeric ratio .

Catalytic Applications in Organic Synthesis

Hydroboration of Alkenes

LiAlH[OC(CH₃)₃]₃ (5 mol%) catalyzes anti-Markovnikov addition of pinacolborane (HBpin) to alkenes :

RCH=CH2+HBpinLiAlH[O-t-Bu]3RCH2CH2Bpin\text{RCH=CH}_2 + \text{HBpin} \xrightarrow{\text{LiAlH[O-t-Bu]}_3} \text{RCH}_2\text{CH}_2\text{Bpin}

Scope:

  • Styrenes: 85–92% yield

  • 1,2-Disubstituted alkenes: 78–84% yield

  • Electron-deficient alkenes: <50% yield

Tandem Reduction-Oxidation Sequences

The reagent enables one-pot conversions of esters to secondary alcohols via intermediate aldehydes :

RCOOR’1. LiAlH[O-t-Bu]3RCHO2. GrignardRCH(OH)R”\text{RCOOR'} \xrightarrow{\text{1. LiAlH[O-t-Bu]}_3} \text{RCHO} \xrightarrow{\text{2. Grignard}} \text{RCH(OH)R''}

Comparative Analysis with Other Reducing Agents

ParameterLiAlH[O-t-Bu]₃LiAlH₄NaBH₄
Reduction PotentialModerateVery HighLow
Ester ReductionNoYesNo
Aldehyde Over-ReductionNoYesN/A
Functional Group ToleranceHighLowModerate

Industrial and Pharmaceutical Relevance

Steroid Chemistry

The reagent’s stereoselectivity proves vital in synthesizing corticosteroid intermediates. Reduction of 11-keto-progesterone yields 11β-alcohols critical for anti-inflammatory agents, achieving 95:5 β:α selectivity .

Flow Chemistry Applications

Continuous flow systems utilizing immobilized LiAlH[O-t-Bu]₃ demonstrate:

  • 99% conversion of methyl benzoate to benzaldehyde

  • 50 h catalyst lifetime

  • 8-fold reduced solvent consumption vs batch processes

Recent Advances and Future Directions

Photoredox Coupling

Visible-light-mediated reactions combine LiAlH[O-t-Bu]₃ with Ru(bpy)₃²⁺ to achieve:

  • Reductive cross-couplings of aryl halides

  • 72–89% yields at 0.5 mol% catalyst loading

Chiral Variants

Incorporating enantiopure tert-butoxy ligands (e.g., (R)-BINOL derivatives) induces asymmetric induction in ketone reductions (up to 88% ee) .

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